N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide
Description
N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that combines a piperidine ring with a pyridine moiety and a carbothioamide group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h6-7,11,13,15-16H,1-5,8-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQACCVEEUMVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of cyclohexylamine with 2-(pyridin-3-yl)piperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cleavage of carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has been studied for its anticancer properties. Its structural features allow it to interact with specific biological targets involved in cancer progression.
Case Study: Polo-like Kinase 1 Inhibition
A study highlighted the development of inhibitors targeting Polo-like kinase 1 (Plk1), a key regulator in cell division and a significant player in cancer. The compound's structural analogs were evaluated for their ability to inhibit Plk1, demonstrating promising activity against various cancer cell lines due to their ability to disrupt protein-protein interactions essential for mitotic processes .
HIV Protease Inhibition
The piperidine scaffold has been utilized in designing potent inhibitors for HIV protease, showcasing the versatility of compounds like this compound.
Case Study: Structure-Based Design
Research indicates that derivatives containing piperidine analogs exhibit strong inhibitory effects against HIV-1 protease. For instance, compounds with similar structural motifs were synthesized and demonstrated half-maximal inhibitory concentrations (IC50) below 20 nM, indicating their potential as effective antiviral agents .
Modulation of Retinoid X Receptor Alpha
The compound has also been explored as a modulator of retinoid X receptor alpha (RXRα), which plays a crucial role in regulating gene expression related to cell growth and differentiation.
Case Study: RXRα Antagonists
A series of carbothioamide derivatives were synthesized and evaluated for their ability to inhibit RXRα activity. Among these, certain compounds showed significant antiproliferative effects against human cancer cell lines, suggesting that this compound could be developed into a novel RXRα antagonist .
Recent studies have indicated that piperidine derivatives exhibit a wide range of biological activities beyond anticancer effects, including antimicrobial and anesthetic properties.
In Silico Studies
Computer-aided evaluations have predicted that derivatives of piperidine can interact with various biological targets, suggesting potential applications in treating central nervous system diseases, as well as antimicrobial and antiarrhythmic agents . The versatility of these compounds makes them candidates for further pharmacological exploration.
Comparative Table of Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the presence of different substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine moiety but have a different core structure.
Uniqueness
N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is unique due to its combination of a piperidine ring, a pyridine moiety, and a carbothioamide group.
Biological Activity
N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide (CAS Number: 138828-85-0) is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a cyclohexyl group and a pyridine ring, suggest significant potential for biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
This compound is believed to interact with various biological targets, potentially acting as an inhibitor or modulator of specific enzymes and receptors. Structurally similar compounds have shown activity against numerous biological pathways, particularly those involved in neuropharmacology and oncology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values less than 10 μM against HeLa and MCF-7 cell lines, suggesting potent anticancer activity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HeLa | <10 |
| 2 | MCF-7 | <10 |
| 3 | HCT-116 | Moderate |
| 4 | HepG2 | Moderate |
| 5 | PC-3 | Weak |
Antifungal Activity
In addition to anticancer properties, this compound has been linked to antifungal activity. Research has demonstrated that compounds with similar structures exhibit significant activity against Candida species, indicating potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thioamide derivatives related to this compound:
- Anticancer Study : A series of thioamide derivatives were synthesized and screened for antiproliferative activity against human cancer cell lines. The study found that modifications in the substituents significantly affected the potency and selectivity of the compounds .
- Antifungal Evaluation : Another study focused on the antifungal properties of similar thioamides, revealing promising results against various fungal strains, which supports further investigation into their mechanisms of action and potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
